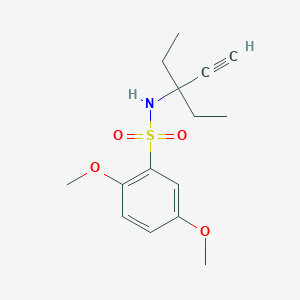![molecular formula C27H26N2O3 B4778568 N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4778568.png)
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide, commonly known as DMBA, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. DMBA is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
DMBA induces mammary tumors through its metabolites, which react with DNA and cause mutations. The metabolites of DMBA are activated by cytochrome P450 enzymes, which convert DMBA to its reactive metabolites. The reactive metabolites of DMBA react with DNA and cause mutations, which can lead to the development of mammary tumors.
Biochemical and Physiological Effects:
DMBA has been shown to have a variety of biochemical and physiological effects. DMBA induces mammary tumors in rodents, and its effects on mammary gland development have also been studied. DMBA has been shown to increase the expression of genes involved in cell proliferation and survival, and it has been shown to decrease the expression of genes involved in apoptosis. DMBA has also been shown to increase the levels of reactive oxygen species, which can cause oxidative damage to DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA has several advantages for lab experiments. It is a well-established carcinogen that induces mammary tumors in rodents, and its mechanism of action has been extensively studied. DMBA is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, DMBA also has several limitations. It is a potent carcinogen that can be hazardous to work with, and it requires careful handling and disposal. DMBA also has limited applications outside of cancer research, which limits its usefulness for other types of scientific research.
Direcciones Futuras
There are several future directions for DMBA research. One direction is to study the effects of DMBA on other types of cancer, such as lung cancer or liver cancer. Another direction is to study the effects of DMBA on other organ systems, such as the immune system or the nervous system. Additionally, future research could focus on developing safer and more effective compounds that can be used in scientific research instead of DMBA. Finally, future research could focus on developing new methods for synthesizing and purifying DMBA that are more efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
DMBA has been extensively used in scientific research due to its potential applications in cancer research. DMBA is a carcinogen that induces mammary tumors in rodents, and its mechanism of action has been studied extensively. DMBA has been used to study the initiation, promotion, and progression of breast cancer, and its effects on mammary gland development have also been studied. DMBA has also been used to study the effects of environmental pollutants on breast cancer.
Propiedades
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-4-29(5-2)22-13-14-24(18(3)15-22)28-26(30)21-11-8-10-19(16-21)23-17-20-9-6-7-12-25(20)32-27(23)31/h6-17H,4-5H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBKDQXOYMKHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(aminosulfonyl)phenyl]-4-butylcyclohexanecarboxamide](/img/structure/B4778496.png)



![methyl 3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4778518.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4778531.png)
![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778538.png)

![4-(9H-fluoren-9-yl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B4778551.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4778554.png)

![N-{[1-(3-butenoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4778573.png)